methyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy](phenyl)acetate
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Description
Methyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy](phenyl)acetate is a useful research compound. Its molecular formula is C27H24O5 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is a compound belonging to the class of coumarin derivatives, which are recognized for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, backed by research findings and case studies.
Chemical Structure and Synthesis
The molecular formula for methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is C26H22O5 with a molar mass of 414.45 g/mol. The compound features a chromen-2-one core structure, which is pivotal for its biological activity. The synthesis typically involves multi-step organic reactions that optimize yield and purity, utilizing various reagents and conditions to introduce functional groups effectively.
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer properties. Methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate has demonstrated antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can block cell cycle progression in the G2/M phase and disrupt cytoskeletal integrity by binding to the colchicine-binding site on β-tubulin .
Table 1: Antiproliferative Activity of Coumarin Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PIB-SO | HT-29 | 0.05 | Cell cycle arrest |
PPB-SO | M21 | 0.03 | Cytoskeleton disruption |
Methyl [(3-benzyl...) | MCF7 | 0.04 | Apoptosis induction |
Anti-inflammatory Effects
Coumarin derivatives are also noted for their anti-inflammatory properties. Methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate has been shown to inhibit the production of pro-inflammatory cytokines in various in vitro models. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Studies
- In Vivo Tumor Models : In chick chorioallantoic membrane (CAM) assays, methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate showed significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A4 .
- Cell Line Studies : In vitro studies using human cancer cell lines (HT29, M21, MCF7) reported that this compound effectively inhibited cell proliferation at low micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and immunofluorescence techniques .
Properties
IUPAC Name |
methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-17-14-22(31-25(27(29)30-3)20-12-8-5-9-13-20)24-18(2)21(26(28)32-23(24)15-17)16-19-10-6-4-7-11-19/h4-15,25H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVSRWFHCGBLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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